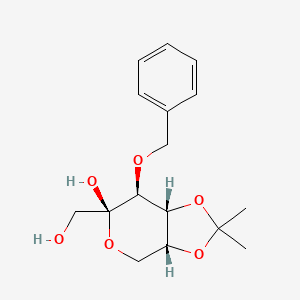
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is a complex organic compound that belongs to the class of fructopyranoses. This compound is characterized by the presence of benzyl and methylethyldiene groups attached to the fructopyranose ring. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose typically involves the protection of hydroxyl groups in the fructopyranose ring followed by selective benzylation and methylethyldiene formation. Common reagents used in these reactions include benzyl chloride, acetone, and acid catalysts. The reaction conditions often involve refluxing the mixture under an inert atmosphere to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry.
Scientific Research Applications
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-O-Benzyl-1,2-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-6-O-trityl-alpha-D-allofuranose
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Uniqueness
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(3aR,6R,7S,7aR)-6-(hydroxymethyl)-2,2-dimethyl-7-phenylmethoxy-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C16H22O6/c1-15(2)21-12-9-20-16(18,10-17)14(13(12)22-15)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16-/m1/s1 |
InChI Key |
IAUQVXMYMFREHC-HGTKMLMNSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)OCC3=CC=CC=C3)(CO)O)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)OCC3=CC=CC=C3)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


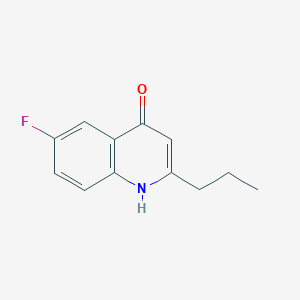
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

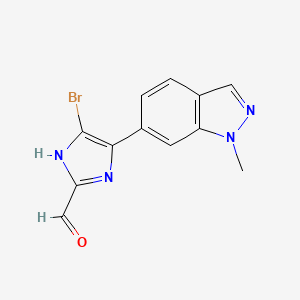

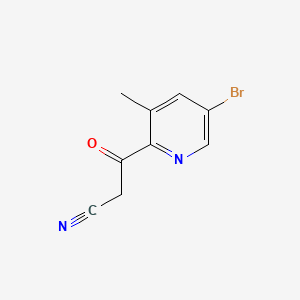

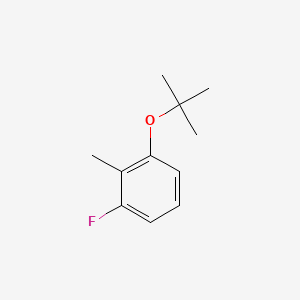

![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
